molecular formula C17H13ClO3 B2794022 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 109650-11-5

3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B2794022
CAS RN: 109650-11-5
M. Wt: 300.74
InChI Key: YWGUEDFCMFTOSH-UHFFFAOYSA-N
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Description

“3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures . An interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of coumarin, which is a benzopyran-2-one . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . This reaction yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and then reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .

Scientific Research Applications

Synthesis and Structural Analysis

  • The crystal structure of compounds related to 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been a subject of study, revealing details about their crystallization in various systems and the formation of linear chains due to p-p stacking of aromatic residues (Manolov, Morgenstern, & Hegetschweiler, 2012).

Biological Activity and Pharmacology

  • Modified coumarins, similar to the subject compound, have shown potential in pharmacological applications. For example, certain derivatives have displayed neuroleptic and tranquilizing activities, as well as stimulant effects on the central and peripheral nervous systems in animal models (Garazd, Panteleimonova, Garazd, & Khilya, 2002).
  • Novel 2H-chromene derivatives, related to the compound , have been synthesized and found to exhibit significant antimicrobial activities against various classes of bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Chemical Properties and Applications

  • Benzyl 2H-chromenones, which are structurally related to this compound, have been synthesized and studied for their α-amylase inhibitory and radical scavenging activities, suggesting potential applications in medical and chemical fields (Kumar et al., 2013).
  • Another study identified a halogenated 2H-chromen-2-one, highlighting the importance of chemical and physical analyses, such as IR, NMR, and X-ray crystallographic studies, for understanding the properties of these compounds (Parveen, Ali, Malla, Silva, & Silva, 2011).

properties

IUPAC Name

3-benzyl-6-chloro-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGUEDFCMFTOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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